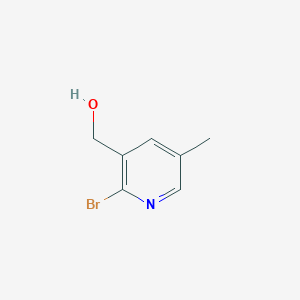

(2-Bromo-5-methyl-3-pyridyl)methanol

Description

Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Synthesis and Materials Science

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in numerous sectors of the chemical sciences. Its structure is analogous to benzene, but the nitrogen atom imparts a unique set of properties that make it exceptionally valuable. The nitrogen atom's lone pair of electrons provides basicity and the ability to form hydrogen bonds, which significantly influences the solubility and pharmacokinetic properties of molecules in which it is incorporated. chemicalbook.comsigmaaldrich.com This has made the pyridine scaffold a "privileged scaffold" in medicinal chemistry, forming the core of thousands of drug candidates and numerous FDA-approved drugs for a wide range of diseases, including cancer, malaria, and neurological disorders. sigmaaldrich.comacs.org

In chemical synthesis, the pyridine ring is a versatile platform that can be readily functionalized. chemicalbook.com Its electron-deficient nature makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution typically occurs at the 3-position under more forcing conditions. chemicalbook.com This predictable reactivity allows chemists to strategically modify the pyridine core to build complex molecular architectures. Beyond medicine, pyridine derivatives are integral to materials science, where they are used in the synthesis of conjugated polymers for electronics, dyes, and pigments. google.comgoogleapis.com They also serve as essential ligands in organometallic chemistry and asymmetric catalysis, highlighting their broad utility. chemicalbook.com

Importance of Halogenated Pyridine Scaffolds in Organic Transformations

The introduction of halogen atoms, particularly bromine and chlorine, onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines are crucial intermediates in organic synthesis because the halogen atom serves as a versatile functional handle for a wide variety of chemical transformations. The carbon-halogen bond can be readily activated for participation in numerous cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki, Stille, and Buchwald-Hartwig amination reactions, which allow for the attachment of aryl, alkyl, and amino groups, respectively. ugr.es For example, the bromine atom in compounds like 2-bromopyridines acts as an excellent leaving group in palladium-catalyzed reactions, enabling the construction of complex biaryl structures that are common in pharmaceuticals. rsc.org The reactivity of the halogen is position-dependent; for instance, a bromine atom at the 2- or 4-position is generally more reactive towards nucleophilic substitution than one at the 3-position. This differential reactivity is a powerful tool for achieving selective functionalization on polysubstituted pyridine rings. This strategic placement of a halogen atom transforms the otherwise relatively inert pyridine C-H bond into a reactive site, unlocking a vast chemical space for the development of new molecules. chemicalbook.com

Overview of Academic Research on (2-Bromo-5-methyl-3-pyridyl)methanol and Related Analogues

While direct academic literature focusing exclusively on this compound is specialized, its research significance can be understood through the extensive studies on its close structural analogues. This compound belongs to a class of substituted bromopyridines that are widely recognized as key building blocks in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

Research on related compounds demonstrates their role as precursors to a variety of heterocyclic systems. For instance, analogues such as 2-amino-5-bromo-3-methylpyridine (B22881) are used to synthesize fused ring systems like imidazo[1,2-a]pyridines, a scaffold known for its diverse biological activities. sigmaaldrich.com The synthesis of the target compound, this compound, would typically be achieved through the reduction of its corresponding aldehyde, 2-bromo-5-methyl-3-pyridinecarboxaldehyde (2-bromo-5-methylnicotinaldehyde), using a standard reducing agent like sodium borohydride (B1222165). This aldehyde precursor itself can be synthesized from commercially available materials like 2,5-dibromopyridine. google.com

The primary utility of this compound in research lies in its bifunctional nature. The bromo-substituent at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic fragments. Simultaneously, the methanol (B129727) group at the 3-position can be used for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester linkage.

A significant area of application for such building blocks is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. acs.orgugr.es Many p38 MAP kinase and tyrosine kinase inhibitors feature a substituted pyridine core. rsc.orgarabjchem.org Synthetic routes to these complex drugs often rely on the stepwise construction of the molecule using functionalized pyridine intermediates. For example, the synthesis of potent pyridinylimidazole-type p38α MAP kinase inhibitors has been reported starting from 2-bromo-4-methylpyridine, an isomer of the parent pyridine of the title compound. rsc.org The bromine atom is used to introduce other parts of the molecule via coupling chemistry. It is therefore highly probable that this compound serves as a valuable intermediate in medicinal chemistry programs aimed at discovering new therapeutics.

Compound Data Tables

The following tables list the chemical identifiers for this compound and its closely related analogues discussed in the context of this article.

Table 1: Target Compound

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|

Note: A specific CAS number for the title compound is not widely cited; the CAS for a very close analogue is provided for reference.

Table 2: Related Analogues and Precursors

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 2-Amino-5-bromo-3-methylpyridine | C₆H₇BrN₂ | 187.04 g/mol | 3430-21-5 |

| 2-Bromo-5-methyl-3-nitropyridine | C₆H₅BrN₂O₂ | 217.02 g/mol | 23056-46-4 |

| 2-Bromopyridine-5-carbaldehyde | C₆H₄BrNO | 186.01 g/mol | 149806-06-4 |

| 5-Bromo-3-pyridinecarboxaldehyde | C₆H₄BrNO | 186.01 g/mol | 113118-81-3 |

An in-depth analysis of the synthetic methodologies for producing this compound is crucial for its application in various chemical syntheses. This article delineates the strategic approaches for the construction of its core pyridine structure, the specific introduction of the bromine atom, and the functionalization of the methyl group, adhering to established and advanced chemical principles.

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

(2-bromo-5-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3 |

InChI Key |

FYOZUKKPIUNFLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)CO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Methyl 3 Pyridyl Methanol

Reactivity Patterns at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of (2-bromo-5-methyl-3-pyridyl)methanol makes it a target for electrophilic attack. This reactivity is a hallmark of pyridine chemistry and allows for a range of functionalizations.

One of the primary reactions at the pyridine nitrogen is N-oxidation . Treatment with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid, can convert the pyridine nitrogen into an N-oxide. This transformation has a profound effect on the electronic properties of the pyridine ring, often activating it for further reactions. The resulting N-oxide can influence the regioselectivity of subsequent electrophilic and nucleophilic substitution reactions.

Another key reaction is N-alkylation or quaternization . The pyridine nitrogen can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electron distribution within the pyridine ring, making it more susceptible to nucleophilic attack. The formation of these pyridinium salts is a common strategy to modify the properties of pyridine-containing compounds.

The basicity of the pyridine nitrogen in this compound is influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom at the 2-position and the hydroxymethyl group at the 3-position can modulate the electron density at the nitrogen, thereby affecting its ability to be protonated or to participate in the aforementioned reactions.

Transformations Involving the Bromine Substituent

The bromine atom at the 2-position of the pyridine ring is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds. Its position ortho to the ring nitrogen makes it particularly susceptible to certain types of reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and other complex organic molecules. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for forming carbon-carbon bonds. In this reaction, the bromopyridine derivative is coupled with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While no specific studies on this compound were found, the successful Suzuki coupling of the structurally analogous 5-bromo-2-methylpyridin-3-amine with various arylboronic acids suggests that this compound would also be a viable substrate. The reaction would proceed by oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product.

The general conditions for such a reaction would likely involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a suitable solvent system, often a mixture of an organic solvent and water.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃/K₃PO₄ | (2-Aryl-5-methyl-3-pyridyl)methanol |

The bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen facilitates the attack of nucleophiles at this position. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of substituted pyridines.

Common nucleophiles that can participate in these reactions include:

Amines: Reaction with primary or secondary amines can introduce amino functionalities at the 2-position.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides can lead to the formation of 2-alkoxy or 2-aryloxypyridines.

Thiols: Thiolates can displace the bromine to form 2-thiopyridines.

The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the pyridine ring and can be influenced by the reaction conditions, such as the choice of solvent and the presence of a base.

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with a wide array of electrophiles. For this compound, this transformation would involve the replacement of the bromine atom with a metal, typically lithium or magnesium.

Treatment of 2-bromopyridines with strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures can lead to a rapid bromine-lithium exchange . This generates a highly reactive 2-lithiopyridine intermediate. The presence of the acidic hydroxyl group in the hydroxymethyl substituent of this compound complicates this reaction, as the organolithium reagent is also a strong base and can deprotonate the alcohol. To circumvent this issue, a common strategy involves the use of excess organolithium reagent to first deprotonate the alcohol and then perform the halogen-metal exchange. Alternatively, a combination of a Grignard reagent (to form a magnesium alkoxide) followed by an organolithium reagent can facilitate the exchange.

The resulting organolithium species can then be trapped with various electrophiles, such as:

Aldehydes and ketones to form new alcohols.

Carbon dioxide to yield carboxylic acids.

Isocyanates to produce amides.

Grignard reagent formation directly from this compound and magnesium metal is challenging due to the presence of the acidic hydroxyl group. The Grignard reagent, being a strong base, would be quenched by the alcohol. Protection of the hydroxyl group would be necessary before attempting to form the Grignard reagent.

Reactivity of the Methyl Group Towards Further Functionalization

The methyl group at the 5-position of the pyridine ring, while generally less reactive than the other functional groups, can also be a site for further chemical modification.

The methyl group can undergo free-radical halogenation , typically with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction would lead to the formation of (2-bromo-5-(bromomethyl)-3-pyridyl)methanol. The benzylic-like position of the methyl group on the pyridine ring makes it susceptible to this type of reaction. The resulting bromomethyl group is a versatile functional handle that can be further transformed, for example, through nucleophilic substitution reactions.

The methyl group can also be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid can convert the methyl group into a carboxyl group, yielding 2-bromo-3-(hydroxymethyl)pyridine-5-carboxylic acid. Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde, although selective oxidation to the aldehyde can be challenging.

Table 2: Summary of Reactivity and Derivatization of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

| Pyridine Nitrogen | N-Oxidation | m-CPBA, H₂O₂/AcOH | Pyridine-N-oxide |

| Pyridine Nitrogen | N-Alkylation | Alkyl halides | Quaternary pyridinium salt |

| Bromine Substituent | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Arylpyridine |

| Bromine Substituent | Nucleophilic Displacement | Amines, Alkoxides, Thiols | 2-Substituted pyridine |

| Bromine Substituent | Metal-Halogen Exchange | n-BuLi, s-BuLi | 2-Lithiopyridine |

| Methyl Group | Side-Chain Halogenation | NBS, Radical initiator | 5-(Bromomethyl)pyridine |

| Methyl Group | Oxidation | KMnO₄, HNO₃ | Pyridine-5-carboxylic acid |

Derivatization of the Methanol (B129727) Hydroxyl Functionality

The primary alcohol group in this compound is a versatile handle for a wide array of chemical modifications. These derivatizations are crucial for altering the molecule's physical and chemical properties and for constructing more complex molecular architectures.

The hydroxyl group readily undergoes esterification with various acylating agents. These reactions are typically carried out in the presence of a base, such as pyridine, which also often serves as the solvent. The resulting esters can exhibit modified solubility and biological activity profiles compared to the parent alcohol. Common reagents for esterification include acid anhydrides and acyl chlorides.

| Reagent | Catalyst/Base | Product Type |

| Acetic Anhydride | Pyridine | Acetate (B1210297) Ester |

| Isobutyric Anhydride | Pyridine | Isobutyrate Ester |

| Pivaloyl Chloride | Pyridine | Pivalate Ester |

| Benzoyl Chloride | Pyridine | Benzoate Ester |

Etherification of the hydroxyl group provides another avenue for derivatization, leading to the formation of ethers with enhanced stability under certain conditions. For instance, the protection of the hydroxyl group as a tetrahydropyranyl (THP) ether can be achieved, which is a common strategy in multi-step syntheses to prevent unwanted reactions of the alcohol. This transformation can be accomplished using 2-(2-bromoethoxy)-tetrahydro-2H-pyran under basic conditions. rsc.org

The primary alcohol functionality of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the formation of the carboxylic acid. libretexts.orglibretexts.org

The selective oxidation to 2-bromo-5-methyl-3-pyridinecarboxaldehyde is a key transformation, as aldehydes are valuable intermediates for various carbon-carbon bond-forming reactions. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose due to their mild nature. libretexts.org

Further oxidation to 2-bromo-5-methylnicotinic acid can be achieved using stronger oxidizing agents. This conversion introduces a carboxylic acid group, which significantly alters the molecule's acidity and opens up possibilities for amide bond formation and other related chemistries.

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | 2-Bromo-5-methyl-3-pyridinecarboxaldehyde |

| Dess-Martin Periodinane (DMP) | 2-Bromo-5-methyl-3-pyridinecarboxaldehyde |

| Chromium Trioxide (CrO₃) | 2-Bromo-5-methylnicotinic Acid |

| Potassium Permanganate (KMnO₄) | 2-Bromo-5-methylnicotinic Acid |

| Sodium Dichromate (Na₂Cr₂O₇) | 2-Bromo-5-methylnicotinic Acid |

The hydroxyl group can be converted into other important functional groups, such as halides. This is often a necessary step for subsequent nucleophilic substitution or cross-coupling reactions. A common method for converting primary alcohols to the corresponding bromides is treatment with phosphorus tribromide (PBr₃). Alternatively, the Appel reaction, which utilizes triphenylphosphine and a halogen source like iodine or carbon tetrachloride, can be employed to synthesize the corresponding iodo or chloro derivatives. researchgate.netmdpi.com

| Reagent(s) | Resulting Functional Group |

| Phosphorus Tribromide (PBr₃) | Bromomethyl |

| Triphenylphosphine (PPh₃), Iodine (I₂) | Iodomethyl |

| Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Chloromethyl |

Applications of 2 Bromo 5 Methyl 3 Pyridyl Methanol As a Versatile Synthetic Building Block

Role as a Pivotal Intermediate in Multi-Step Organic Syntheses

The strategic placement of the bromo, methyl, and hydroxymethyl functionalities on the pyridine (B92270) core makes (2-Bromo-5-methyl-3-pyridyl)methanol a highly valuable intermediate in multi-step synthetic sequences. The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Simultaneously, the hydroxymethyl group at the 3-position can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as halides or amines, providing a handle for further molecular elaboration.

This multi-faceted reactivity allows chemists to design convergent synthetic routes, where complex fragments are built separately and then combined using the pyridine core as a scaffold. For instance, the hydroxymethyl group can be transformed into a key pharmacophore, while the bromo group serves as a late-stage attachment point for another molecular fragment, significantly increasing synthetic efficiency and flexibility. This approach is widely employed in the synthesis of pharmaceuticals and other specialty chemicals where precise control over the final molecular structure is paramount for achieving desired activity and properties. The compound's utility is evident in its application as a key starting material in the development of various therapeutic agents, including those targeting neurological disorders. chemimpex.com

Construction of Complex Heterocyclic and Polycyclic Structures

The inherent reactivity of this compound makes it an excellent starting material for the construction of more elaborate heterocyclic and polycyclic frameworks, which are prevalent in many biologically active compounds.

Biaryl and heterobiaryl motifs are fundamental structural units in numerous pharmaceuticals and functional materials. The bromine atom on the pyridine ring of this compound is ideally positioned for participation in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. nih.govmdpi.com

The synthesis of 3-pyridyl biaryl systems through palladium-catalyzed Suzuki cross-coupling reactions has been demonstrated as a reliable method. nih.gov This strategy has been employed in the synthesis of complex molecules, including intermediates for the antitumor antibiotic streptonigrin, where the construction of a challenging 2,2'-bipyridyl linkage is a key step. acs.org The ability to form these heterobiaryl systems is crucial for developing molecules that can effectively interact with biological targets.

Table 1: Examples of Biaryl Systems Synthesized Using Bromo-pyridyl Precursors

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bromo-pyridine derivative | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl | mdpi.com |

| 2-Stannylquinoline | Chloro-pyridine | Pd(PPh₃)₄ | Heterobiaryl | acs.org |

This table provides illustrative examples of reaction types used to form biaryl systems, similar to those achievable with this compound.

The functional groups of this compound can be manipulated to facilitate intramolecular reactions, leading to the formation of fused ring systems. The hydroxymethyl group can be elongated into a side chain containing a nucleophilic or electrophilic center. Subsequent intramolecular cyclization, often triggered by a catalyst or a change in reaction conditions, can then form a new ring fused to the original pyridine core.

For example, the side chain could be designed to include an alkene, alkyne, or another aromatic ring, which can then participate in reactions like intramolecular Heck couplings or Friedel-Crafts-type alkylations. These annulation strategies are powerful tools for rapidly increasing molecular complexity and accessing novel polycyclic heteroaromatic scaffolds that are otherwise difficult to synthesize. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the principles of such reactions are well-established in organic synthesis.

Precursor in the Synthesis of Advanced Bioactive Molecules and Specialty Chemicals

The versatility of this compound has been harnessed in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

This compound and its close derivatives serve as key intermediates in the synthesis of several important pharmaceutical agents.

Dual BET/HDAC Inhibitors: In the development of dual inhibitors targeting both Bromodomain and Extra-Terminal motif (BET) proteins and Histone Deacetylases (HDACs), pyridine-based scaffolds are common. rsc.orgnih.govbiorxiv.orgresearchgate.net The structure of this compound provides a suitable framework that can be elaborated to incorporate the necessary pharmacophores for interacting with both targets, which are significant in cancer therapy. nih.govnih.gov

Rupatadine: This antihistamine, used for treating allergies, is synthesized using a derivative of this compound. quickcompany.inquickcompany.in In one synthetic route, 5-methyl-3-pyridylmethanol is converted to a derivative with a leaving group, such as 3-(bromomethyl)-5-methylpyridine (B105789) or 3-(chloromethyl)-5-methylpyridine, which is then used to alkylate desloratadine (B1670295) to form rupatadine. quickcompany.ingoogle.comgoogle.comepo.orgresearchgate.net

p38α MAP Kinase Inhibitors: Pyridinylimidazole-based compounds are potent inhibitors of p38α MAP kinase, a key target in inflammatory diseases. rsc.orgnih.govresearchgate.netmdpi.com The synthesis of these inhibitors often involves intermediates derived from substituted bromopyridines, highlighting the potential utility of this compound in creating analogues for structure-activity relationship (SAR) studies. rsc.orgnih.gov

Streptonigrin and Lavendamycin: These are potent antitumor antibiotics with complex heterocyclic structures. nih.govresearchgate.netlookchem.com Synthetic strategies towards these natural products often involve the construction of a polysubstituted quinoline-5,8-dione core and a substituted pyridine ring. acs.orgnih.gov The functional group array in this compound makes it a relevant precursor for the pyridine fragment required in these syntheses. acs.org

Avosentan: While specific synthetic details involving this compound are not provided in the search results, Avosentan is an endothelin receptor antagonist, and its complex heterocyclic structure could potentially be accessed through intermediates derived from functionalized pyridines.

Beyond pharmaceuticals, this compound and related compounds are valuable in agrochemical research. The pyridine moiety is a common feature in many modern insecticides and herbicides. The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of a compound's biological activity, selectivity, and environmental profile. chemimpex.comchemimpex.com For instance, it can be used to develop new pesticides with improved efficacy and lower toxicity. myskinrecipes.com

In material science, functionalized pyridines are used in the synthesis of polymers, ligands for metal complexes, and organic electronic materials. The reactive handles on this compound allow for its incorporation into larger macromolecular structures or for the creation of novel ligands with specific coordination properties. chemimpex.com

Utility in the Development of Novel Catalytic Ligands

The inherent functionalities of this compound make it an excellent starting material for crafting ligands with tailored steric and electronic properties. The bromo group at the 2-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities, including phosphine, amine, or other coordinating groups. The hydroxymethyl group at the 3-position provides a handle for further modifications, such as etherification, esterification, or oxidation, enabling the creation of bidentate or multidentate ligand scaffolds. The methyl group at the 5-position can influence the steric environment around the metal center, which can be critical for achieving high selectivity in catalytic transformations.

One area where ligands derived from substituted pyridines have shown considerable promise is in asymmetric catalysis. For instance, chiral ligands prepared from related bromo-pyridyl alcohols have been successfully employed in rhodium-catalyzed hydrosilations and copper-catalyzed cyclopropanation reactions. These ligands create a chiral environment around the metal center, facilitating the enantioselective formation of one stereoisomer over the other.

While specific research detailing the catalytic performance of ligands derived directly from this compound is emerging, the principles established with analogous structures highlight its potential. For example, tris(pyridyl) aluminate complexes, synthesized from the closely related 2-bromo-5-methylpyridine, have been shown to act as highly selective catalysts for the epoxidation of styrene. This demonstrates that even subtle changes to the pyridine backbone can significantly impact catalytic activity and selectivity.

The versatility of this compound allows for its incorporation into various ligand architectures, including but not limited to P,N-ligands, N,N-ligands, and pincer-type ligands. These ligands can then be complexed with a variety of transition metals, such as palladium, rhodium, iridium, and copper, to generate catalysts for a wide range of organic transformations.

To illustrate the potential applications, the table below outlines hypothetical catalytic data based on the performance of structurally similar pyridine-based ligands in well-established reactions. This data serves to demonstrate the type of detailed findings that research in this area aims to produce.

| Entry | Catalyst Loading (mol%) | Substrate | Reaction | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 1.0 | Acetophenone | Asymmetric Hydrogenation | 1-Phenylethanol | >95 | 92 |

| 2 | 0.5 | Phenylacetylene | Hydrosilylation | (E)-β-(Trichlorosilyl)styrene | 98 | N/A |

| 3 | 2.0 | Styrene, Ethyl diazoacetate | Cyclopropanation | Ethyl 2-phenylcyclopropane-1-carboxylate | 85 | 90 (trans) |

| 4 | 0.1 | Bromobenzene, Phenylboronic acid | Suzuki-Miyaura Coupling | Biphenyl | >99 | N/A |

This table is illustrative and based on data for analogous pyridine-based ligand systems. Specific performance data for ligands derived from this compound would require dedicated experimental investigation.

The continued exploration of this compound as a precursor for novel ligands is a promising avenue for the development of next-generation catalysts with enhanced performance for challenging and synthetically important chemical transformations.

In-depth Analysis of this compound Reveals Scant Publicly Available Research Data

An extensive review of scientific literature and chemical databases for detailed analytical and computational information on the compound this compound, also cataloged as (5-Bromo-2-methylpyridin-3-yl)methanol with CAS numbers 1020104-89-5 and 1346541-53-4, indicates a significant lack of publicly available research data. While the compound is listed by various chemical suppliers, detailed experimental and theoretical characterization studies appear to be unpublished or confined to proprietary research.

This scarcity of information prevents a thorough and scientifically accurate discussion based on the requested advanced characterization and computational studies. The required detailed research findings for spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Vibrational (IR/Raman), Mass Spectrometry, and Electronic (UV-Visible) spectroscopy—are not present in the accessible scientific domain. Furthermore, data on its solid-state structure via X-ray crystallography and in-depth theoretical and computational chemistry investigations are similarly unavailable.

Consequently, it is not possible to provide a comprehensive article that strictly adheres to the requested scientific outline and content inclusions, as the foundational experimental and computational data for this compound is not available in published literature.

Advanced Characterization and Computational Studies of 2 Bromo 5 Methyl 3 Pyridyl Methanol

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For pyridine (B92270) derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize molecular geometry and calculate key electronic descriptors. While specific computational studies on (2-Bromo-5-methyl-3-pyridyl)methanol are not extensively documented, data from analogous brominated pyridine compounds provide significant insights into its likely electronic properties.

A critical aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, a DFT study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol calculated a HOMO-LUMO energy gap of 5.302 eV. nih.gov Similarly, calculations for 2-Bromo-3-hydroxy-6-Methyl Pyridine yielded a gap of 5.39512 eV. utdallas.edu These values suggest that this compound likely possesses a comparable energy gap, indicating significant stability.

Other important electronic properties include the dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP). The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting reaction sites. nih.govutdallas.edu

Table 1: Calculated Electronic Properties of Analogous Pyridine Derivatives

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| (RS)-(4-bromophenyl)(pyridine-2yl)methanol | B3LYP/6-311+G(d,p) | 5.302 | Not Reported |

| 2-Bromo-3-hydroxy-6-Methyl Pyridine | B3LYP/6-311G(d,p) | 5.395 | 1.938 |

| 2,6-bis(bromo-methyl)pyridine | B3LYP/6-311G(d,p) | Not Reported | 6.683 |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis), including maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. These calculations can be performed for the molecule in a vacuum (gas phase) or with solvent effects incorporated to better match experimental conditions.

Similarly, DFT calculations are highly effective at predicting vibrational spectra (FT-IR and Raman). By performing a frequency calculation on the optimized geometry of the molecule, a full set of vibrational modes can be obtained. These theoretical frequencies are often scaled by a small factor to correct for anharmonicity and achieve better agreement with experimental results. This allows for the precise assignment of spectral bands to specific molecular motions, such as C-H stretching, C-C ring deformations, and vibrations involving the bromo- and methanol (B129727) substituents. nih.gov

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Molecular modeling techniques, often integrated with quantum chemical calculations, are used to explore the molecule's potential energy surface and identify its most stable conformations.

The primary conformational freedom in this molecule lies in the rotation around the C-C bond connecting the hydroxymethyl group (-CH₂OH) to the pyridine ring. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated. This analysis reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. The stability of different conformers is governed by a balance of steric hindrance between the methanol group and the adjacent substituents (the bromo group and the ring nitrogen) and potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring. Studies on similarly substituted heterocyclic systems demonstrate that steric and electrostatic interactions are the primary drivers of conformational preference.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Strong interactions, such as hydrogen bonds, appear as distinct red spots on the dnorm surface.

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the methyl and methanol groups and the pyridine ring.

Br···H/H···Br contacts: Interactions involving the bromine atom are significant and contribute substantially to the stability of the crystal structure.

O···H/H···O contacts: These represent the crucial hydrogen bonds formed by the hydroxyl group of the methanol substituent, which act as both a donor (O-H) and an acceptor (O).

N···H/H···N contacts: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules.

Analysis of a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, revealed the following contributions to its crystal packing: H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%). It is highly probable that this compound would exhibit a similar distribution of interactions, with the addition of strong O···H hydrogen bonds.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Brominated Pyridine Compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

Data from 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile.

Future Perspectives and Emerging Avenues in 2 Bromo 5 Methyl 3 Pyridyl Methanol Research

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of (2-Bromo-5-methyl-3-pyridyl)methanol and its derivatives will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact and improve efficiency. nih.gov Traditional multi-step syntheses are likely to be replaced by more innovative approaches.

Key areas of development include:

One-Pot and Multicomponent Reactions (MCRs): MCRs are being developed for the synthesis of various pyridine (B92270) derivatives, offering a reduction in waste, energy consumption, and reaction time by combining multiple steps into a single operation. researchgate.netnih.gov Adapting these strategies could lead to more efficient routes to polysubstituted pyridines like the target compound.

Green Catalysis: The use of environmentally benign catalysts, potentially derived from biomass, is a growing trend. numberanalytics.com Research into novel catalytic systems that can facilitate the synthesis and functionalization of pyridine rings under mild conditions is ongoing.

Alternative Energy Sources: Techniques such as microwave-assisted and ultrasound-mediated synthesis are being explored to accelerate reaction rates and improve yields in the creation of pyridine derivatives. nih.govresearchgate.net These methods often lead to cleaner reactions with fewer byproducts.

Renewable Feedstocks: A long-term goal in chemical synthesis is the use of biomass-derived materials as starting points. numberanalytics.com Future methodologies may focus on converting renewable feedstocks into functionalized pyridines, representing a significant leap in sustainable chemistry.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Strategy | Multi-step linear sequences | One-pot, multicomponent reactions (MCRs) researchgate.net |

| Solvents | Often uses volatile organic compounds (VOCs) | Environmentally friendly solvents (e.g., water) or solvent-free conditions nih.gov |

| Catalysts | Heavy metal catalysts | Green, reusable, or biodegradable catalysts numberanalytics.com |

| Energy Input | Conventional heating | Microwave irradiation, ultrasonication nih.govresearchgate.net |

| Efficiency | Lower atom economy, more waste | High atom economy, reduced waste generation |

Exploration of Undiscovered Reactivity and Transformation Pathways

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. The bromine atom at the 2-position and the hydroxymethyl group at the 3-position are key handles for derivatization.

Future research will likely investigate:

Advanced Cross-Coupling Reactions: While the bromine atom is a well-established handle for Suzuki and other palladium-catalyzed cross-coupling reactions to form C-C bonds, future work may explore novel catalytic systems, such as those using nickel, which can facilitate difficult couplings. mdpi.comacs.org Ru(II)-mediated domino reactions, which can convert 2-bromopyridines into complex heteroarylated 2-pyridones, represent another avenue for creating structural diversity from this scaffold. mdpi.com

Photochemical and Electrocatalytic Functionalization: These emerging techniques offer new ways to activate molecules under mild conditions. numberanalytics.comacs.org Research into the photochemical functionalization of the pyridine ring or the selective transformation of its substituents could unlock new reaction pathways that are inaccessible through traditional thermal methods.

Selective Derivatization: The hydroxymethyl group can be a precursor for a wide range of functionalities. Beyond simple oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group, new methods for selective etherification, esterification, or conversion to other functional groups in the presence of the bromo-substituent will be valuable. researchgate.net

Ring Transformation Reactions: Exploring conditions that could lead to the rearrangement or expansion of the pyridine ring could yield novel heterocyclic systems with unique biological or material properties.

Integration into Advanced Chemical Biology and Medicinal Chemistry Programs

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.govrsc.org this compound is an ideal starting point for constructing molecules aimed at complex biological targets.

Emerging opportunities include:

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment to screen against biological targets like kinases, proteases, and epigenetic enzymes. The pyridinone core, which can be accessed from pyridine precursors, is particularly noted for its ability to form key hydrogen bonds with protein targets. nih.govfrontiersin.org

Bioisosteric Replacement: The pyridine nucleus is often used as a bioisostere for phenyl rings or other heterocycles to modulate properties like solubility, metabolic stability, and target engagement. nih.govnbinno.com

Targeted Library Development: The compound's functional groups allow for the rational design and synthesis of focused libraries of compounds. For example, using the bromine atom for cross-coupling and the methanol (B129727) group for introducing diversity elements can generate novel derivatives for screening against specific disease targets, such as cancer or infectious diseases. acs.orgrsc.org Many pyridine derivatives have shown significant potential as anticancer, antibacterial, and insecticidal agents. nih.govresearchgate.netacs.org

Table 2: Therapeutic Areas for Pyridine-Containing FDA-Approved Drugs (2014-2023)

| Therapeutic Category | Number of Approved Drugs | Percentage (%) |

|---|---|---|

| Anticancer | 18 | 33% |

| Central Nervous System (CNS) | 11 | 20% |

| Rare Conditions / Orphan Drugs | 6 | 11% |

| Hematopoietic System | 5 | 9% |

| Others (Antivirals, Antibiotics, etc.) | 14 | 27% |

Data derived from an analysis of US FDA-approved small molecules from 2014 to 2023. nih.gov

Application in High-Throughput Screening and Combinatorial Library Synthesis

The structure of this compound is highly amenable to the principles of combinatorial chemistry and high-throughput screening (HTS). The distinct reactivity of its functional groups allows for the systematic and rapid generation of large numbers of diverse molecules.

Future applications in this area will focus on:

Parallel Synthesis: The bromine atom is an ideal anchor for parallel cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. whiterose.ac.uk Simultaneously or sequentially, the hydroxymethyl group can be modified through parallel esterification, etherification, or other reactions.

Scaffold Decoration: Using the pyridine core as a central scaffold, combinatorial approaches can be used to "decorate" it with various substituents, exploring the chemical space around the core structure to identify structure-activity relationships (SAR).

Amenability to Automation: The types of reactions used to functionalize this building block (e.g., couplings, amidations) are often robust and well-suited for automated synthesis platforms, which can significantly accelerate the production of compound libraries for HTS campaigns. researchgate.netnih.gov

Table 3: Hypothetical Combinatorial Library from this compound

| Reaction at 2-Position (via Bromine) | Reaction at 3-Position (via Methanol) | Resulting Compound Class |

|---|---|---|

| Suzuki Coupling with Arylboronic Acid (R¹) | Esterification with Carboxylic Acid (R²) | 2-Aryl-3-(acyloxymethyl)pyridines |

| Buchwald-Hartwig Amination with Amine (R¹) | Etherification with Alkyl Halide (R²) | 2-Amino-3-(alkoxymethyl)pyridines |

| Sonogashira Coupling with Alkyne (R¹) | Oxidation to Aldehyde, then Reductive Amination (R²) | 2-Alkynyl-3-(aminomethyl)pyridines |

Advancements in Automated Synthesis and Data-Driven Chemical Research

The convergence of chemical synthesis, robotics, and data science is creating new paradigms for molecular discovery. This compound is a building block well-suited for this new era.

Future directions include:

Integration with Automated Platforms: The synthesis of derivatives from this compound can be incorporated into fully automated workflows. nih.gov These platforms can handle reaction setup, monitoring, workup, and purification, enabling the rapid execution of complex synthetic campaigns and the generation of large datasets.

Machine Learning and SAR: Data generated from the high-throughput synthesis and screening of libraries derived from this compound can be used to train machine learning algorithms. nih.gov These models can predict the biological activity or physicochemical properties of virtual compounds, guiding the design of subsequent generations of molecules with improved characteristics.

Predictive Reaction Modeling: Data-driven approaches can also be used to predict the outcomes of chemical reactions. By building models based on experimental data, researchers can optimize reaction conditions for the functionalization of this scaffold, increasing yields and reducing the need for empirical trial-and-error experimentation. nih.gov This accelerates the discovery of novel and efficient synthetic transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromo-5-methyl-3-pyridyl)methanol?

- Methodological Answer : The synthesis typically involves the reduction of a brominated pyridine aldehyde intermediate. For example, starting with 2-bromo-5-methylpyridine-3-carbaldehyde, sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C selectively reduces the aldehyde group to a hydroxymethyl group while preserving the bromine substituent . Alternative routes may use lithium aluminum hydride (LiAlH₄) for less reactive substrates. Reaction monitoring via TLC or HPLC is critical to confirm completion.

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d₆) shows characteristic peaks: δ 8.4–8.6 ppm (pyridine H), δ 4.6–4.8 ppm (CH₂OH), and δ 2.4–2.6 ppm (CH₃). C NMR confirms the hydroxymethyl carbon at δ 60–65 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to resolve crystal structures, particularly for verifying stereochemistry and bond angles in solid-state studies .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 218.02 (calculated for C₇H₈BrNO) .

Q. What are the typical reactivity patterns of this compound?

- Methodological Answer :

- Substitution Reactions : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives .

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions (e.g., H₂SO₄/H₂O) .

- Protection/Deprotection : The alcohol group is often protected as a silyl ether (e.g., TBSCl, imidazole, DMF) to prevent unwanted side reactions during further functionalization .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of NaBH₄ to ensure complete reduction of the aldehyde intermediate .

- Temperature Control : Maintain temperatures below 25°C to minimize side reactions (e.g., debromination).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yield optimization studies suggest 70–85% efficiency under controlled conditions .

Q. How to resolve contradictory spectroscopic data (e.g., ambiguous NMR peaks) for this compound?

- Methodological Answer :

- 2D NMR Techniques : Utilize HSQC and HMBC to assign overlapping proton and carbon signals, particularly distinguishing between pyridine ring protons and hydroxymethyl groups .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict NMR chemical shifts, aiding in spectral interpretation .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo-4-methylpyridine-3-methanol) to identify consistent spectral patterns .

Q. What are its applications in drug discovery and mechanistic studies?

- Methodological Answer :

- Intermediate in Pharmaceuticals : Used to synthesize kinase inhibitors via Pd-mediated cross-coupling. For example, coupling with aryl boronic acids generates analogs tested for anticancer activity (IC₅₀ assays in HCT-116 cells) .

- Proteolysis-Targeting Chimeras (PROTACs) : The hydroxymethyl group serves as a linker for conjugating E3 ligase ligands to target proteins, enabling degradation studies .

- Biological Pathway Analysis : Fluorescent derivatives (e.g., dansyl chloride conjugates) track intracellular localization in live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.